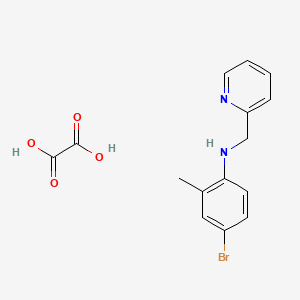![molecular formula C12H16N2O2S B4970377 2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
2-{[(benzylamino)carbonothioyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzylamino)carbonothioyl]amino}butanoic acid, also known as BCTB, is a chemical compound that has been of great interest to scientists due to its potential applications in research. BCTB is a thioamide compound that has been shown to have various biological effects, including the ability to modulate ion channels and affect cellular signaling pathways. In
Mécanisme D'action
The mechanism of action of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is not fully understood, but it is believed to involve the modulation of ion channels and cellular signaling pathways. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to activate the TRPV4 channel, which leads to an increase in intracellular calcium levels and subsequent activation of downstream signaling pathways. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has also been found to inhibit the Wnt signaling pathway, which can lead to changes in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been found to have various biochemical and physiological effects. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to increase intracellular calcium levels, which can affect cellular processes such as muscle contraction and neurotransmitter release. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has also been found to affect cellular signaling pathways, which can lead to changes in cell proliferation and differentiation. Additionally, 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid in lab experiments is its ability to modulate ion channels and affect cellular signaling pathways. This makes 2-{[(benzylamino)carbonothioyl]amino}butanoic acid a useful tool for studying various physiological processes and disease states. However, one limitation of using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is its potential toxicity, as high concentrations of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid have been found to be toxic to cells.
Orientations Futures
There are several future directions for research involving 2-{[(benzylamino)carbonothioyl]amino}butanoic acid. One direction is to further investigate the mechanism of action of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid, particularly its effects on ion channels and cellular signaling pathways. Another direction is to study the potential therapeutic applications of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid, particularly in cancer research. Additionally, future research could focus on developing new derivatives of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is a thioamide compound that has been of great interest to scientists due to its potential applications in research. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to modulate ion channels and affect cellular signaling pathways, and has been studied for its potential anticancer properties. While there are advantages to using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid in lab experiments, such as its ability to modulate ion channels, there are also limitations, such as its potential toxicity. Future research directions for 2-{[(benzylamino)carbonothioyl]amino}butanoic acid include investigating its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid involves the reaction of benzylamine and carbon disulfide to form benzyl dithiocarbamate, which is then reacted with butyl bromoacetate to yield 2-{[(benzylamino)carbonothioyl]amino}butanoic acid. This synthesis method has been used in several studies and has been found to be reliable and efficient.
Applications De Recherche Scientifique
2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been used in various scientific research applications, including studies on ion channels, cellular signaling pathways, and cancer research. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to modulate the activity of several ion channels, including the TRPV4 channel, which is involved in various physiological processes such as pain sensation, osmosensation, and mechanosensation. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has also been found to affect cellular signaling pathways, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(benzylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-10(11(15)16)14-12(17)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMRLKOPRWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzylamino)carbonothioyl]amino}butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)

![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)